2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
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Overview
Description
The compound “2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a quinolinone, a benzoyl group, and an acetamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that substituted pyridines, which are structurally similar to quinolines, can be synthesized via the remodeling of (aza)indoles/benzofurans . Additionally, p-toluoyl chloride, which could potentially be used in the synthesis of this compound, is commercially available .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinolinone and benzoyl groups contribute to the aromaticity of the compound, while the acetamide group could participate in hydrogen bonding .
Scientific Research Applications
Novel Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel coordination complexes with Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, demonstrated through various in vitro assays. This suggests potential applications in exploring antioxidant properties and designing compounds for related therapeutic uses (Chkirate et al., 2019).
Antimicrobial Activity
A series of quinazolinone–sulfonamide linked hybrid heterocyclic entities derived from glycine were synthesized and displayed varied degrees of antimicrobial activity against different bacteria and fungi. This underscores the potential of similar quinoline derivatives in developing new antimicrobial agents (Vanparia et al., 2013).
Synthesis and Structural Analysis
The synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives from commercially available 2-aminobenzoic acids showcases the chemical versatility and structural diversity achievable with quinoline-based compounds. This can be pivotal in the development of novel chemical entities with specific properties and activities (Jentsch et al., 2018).
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated for in vitro antitumor activity. Several compounds showed significant broad-spectrum antitumor activity, highlighting the therapeutic potential of quinoline derivatives in cancer treatment (Al-Suwaidan et al., 2016).
Antibacterial Agents
A series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized and showed broad-spectrum antibacterial activity. This research further supports the role of quinoline derivatives in developing new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria (Bhoi et al., 2015).
Future Directions
Properties
IUPAC Name |
2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c1-3-19-10-12-20(13-11-19)26(31)23-16-29(24-7-5-4-6-22(24)27(23)32)17-25(30)28-21-14-8-18(2)9-15-21/h4-16H,3,17H2,1-2H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRMYNFLEVUTIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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